(4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-YL)methan-1-OL (4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-YL)methan-1-OL
Brand Name: Vulcanchem
CAS No.: 127758-25-2
VCID: VC8227005
InChI: InChI=1S/C8H14O3/c1-4-6-7(5-9)11-8(2,3)10-6/h4,6-7,9H,1,5H2,2-3H3/t6-,7+/m0/s1
SMILES: CC1(OC(C(O1)C=C)CO)C
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol

(4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-YL)methan-1-OL

CAS No.: 127758-25-2

Cat. No.: VC8227005

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

(4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-YL)methan-1-OL - 127758-25-2

Specification

CAS No. 127758-25-2
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
IUPAC Name [(4R,5S)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Standard InChI InChI=1S/C8H14O3/c1-4-6-7(5-9)11-8(2,3)10-6/h4,6-7,9H,1,5H2,2-3H3/t6-,7+/m0/s1
Standard InChI Key GXJPMBQLUDQIAV-NKWVEPMBSA-N
Isomeric SMILES CC1(O[C@@H]([C@@H](O1)C=C)CO)C
SMILES CC1(OC(C(O1)C=C)CO)C
Canonical SMILES CC1(OC(C(O1)C=C)CO)C

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a 1,3-dioxolane ring—a five-membered cyclic acetal—with two methyl groups at the 2-position and a vinyl group at the 5-position. The methan-1-ol substituent at the 4-position introduces a hydroxyl group, which contributes to the molecule’s polarity and reactivity. The stereochemistry at the 4R and 5S positions is critical for its interactions in asymmetric synthesis .

Table 1: Key Identifiers and Descriptors

PropertyValueSource
CAS Number127758-25-2
IUPAC Name[(4R,5S)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Molecular FormulaC8H14O3\text{C}_8\text{H}_{14}\text{O}_3
Molecular Weight158.19 g/mol
PubChem CID11051924
SMILES (Isomeric)CC1(OC@@HCO)C

Stereochemical Analysis

The (4R,5S) configuration arises from the spatial arrangement of the hydroxyl-bearing carbon (C4) and the vinyl-substituted carbon (C5). This stereochemistry is preserved in the dioxolane ring due to the rigidity imposed by the cyclic acetal structure. The enantiomeric purity of this compound is vital for its role in asymmetric synthesis, where it directs the stereochemical outcome of subsequent reactions .

Synthetic Applications

Role as a Chiral Intermediate

The compound’s primary utility lies in its function as a chiral building block. For example, it is employed in the synthesis of 2,3-O-isopropylidene-L-ribonic acid-1,4-lactone, a molecule relevant to carbohydrate chemistry and nucleoside analog production. The dioxolane ring acts as a protective group for diols, enabling selective functionalization of other hydroxyl groups in polyol substrates.

Mechanistic Insights

The vinyl group at C5 participates in cycloaddition reactions, such as Diels-Alder processes, to form six-membered rings. Additionally, the hydroxyl group at C4 can undergo oxidation to a ketone or serve as a nucleophile in substitution reactions. These transformations are leveraged in constructing complex natural product scaffolds.

Physicochemical Properties

Spectroscopic Characterization

  • NMR: The 1H^1\text{H} NMR spectrum would show distinct signals for the vinyl protons (δ 5.0–6.0 ppm), methyl groups (δ 1.2–1.5 ppm), and hydroxyl proton (δ 2.0–3.0 ppm, exchangeable).

  • IR: Stretching vibrations for the hydroxyl group (~3200–3600 cm1^{-1}) and acetal C-O bonds (~1100 cm1^{-1}) are expected .

Challenges in Utilization

Stereochemical Integrity

Maintaining the (4R,5S) configuration during synthetic steps is challenging. Epimerization at C4 or C5 can occur under basic or acidic conditions, necessitating careful control of reaction parameters.

Functional Group Reactivity

The vinyl group’s susceptibility to polymerization or unintended cycloadditions requires inert atmospheres and low temperatures during handling. Furthermore, the acetal ring’s lability in acidic environments limits its use in proton-rich media .

Future Perspectives

Advances in asymmetric catalysis and protective group strategies could enhance the compound’s utility in synthesizing stereochemically complex pharmaceuticals. Computational modeling of its reactivity and stability may also guide the design of derivatives with improved functional group compatibility.

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